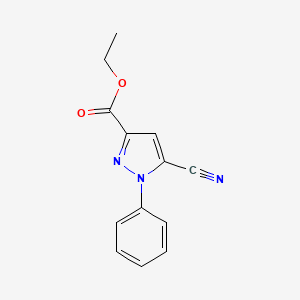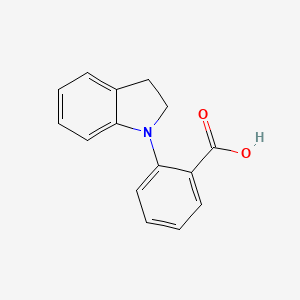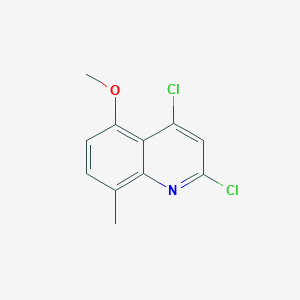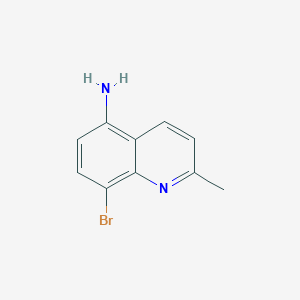![molecular formula C10H10ClN3O2 B11869985 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 6-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate or 6-thio-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.
Oxidation Reactions: Formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction Reactions: Formation of dihydro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.
科学的研究の応用
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of novel materials with specific photophysical properties.
作用機序
The mechanism of action of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the context of kinase inhibition, it may interfere with the phosphorylation process, thereby disrupting cellular signaling pathways. The presence of the chlorine and acetate groups enhances its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is unique due to the presence of the acetate group, which can influence its solubility and reactivity. Additionally, the chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Its distinct structure also contributes to its specific biological activities, setting it apart from other similar compounds.
特性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
(6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl) acetate |
InChI |
InChI=1S/C10H10ClN3O2/c1-5-10(11)6(2)14-8(12-5)4-9(13-14)16-7(3)15/h4H,1-3H3 |
InChIキー |
FSJGUKNLEWLUQV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC2=CC(=NN12)OC(=O)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)






![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)

![tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11869950.png)

![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)

